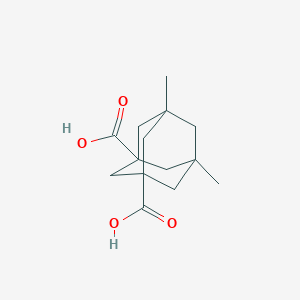

5,7-Dimethyladamantane-1,3-dicarboxylic acid

Description

Properties

IUPAC Name |

5,7-dimethyladamantane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-11-3-12(2)6-13(4-11,9(15)16)8-14(5-11,7-12)10(17)18/h3-8H2,1-2H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFHKUZOSKDAKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385722 | |

| Record name | 5,7-dimethyladamantane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13928-68-2 | |

| Record name | 5,7-dimethyladamantane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,7-Dimethyladamantane-1,3-dicarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 5,7-Dimethyladamantane-1,3-dicarboxylic acid, a key building block in medicinal chemistry and materials science. The unique structural rigidity and lipophilicity imparted by the adamantane cage make its derivatives highly valuable for the development of novel therapeutics and advanced polymers.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the primary synthetic strategies. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative references.

Introduction: The Significance of the Adamantane Scaffold

Adamantane, a perfectly symmetrical, strain-free tricyclic hydrocarbon, has captivated chemists since its discovery. Its rigid, cage-like structure provides a unique three-dimensional scaffold that has been extensively utilized in drug design to modulate the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients.[2] The introduction of an adamantane moiety can enhance a drug's lipophilicity, improve its metabolic stability, and facilitate its transport across biological membranes.[1][2]

This compound is a particularly valuable derivative. The dicarboxylic acid functionality at the bridgehead positions offers versatile handles for further chemical modifications, such as the formation of amides, esters, and polymers. The methyl groups at the 5 and 7 positions enhance the lipophilicity of the core structure. This combination of features makes it a sought-after intermediate in the synthesis of a wide range of complex molecules, from antiviral and antidiabetic drugs to high-performance polymers.[1]

This guide will focus on the most prevalent and practical synthetic routes to this important compound, providing the necessary detail for its successful laboratory preparation.

Overview of Synthetic Strategies

The synthesis of this compound predominantly begins with the readily available starting material, 1,3-dimethyladamantane. From this point, two primary synthetic routes diverge, each with its own set of advantages and challenges.

-

Route A: Bromination followed by Carboxylation. This classic approach involves the selective dibromination of the 1,3-dimethyladamantane core at the 5 and 7 positions, followed by a double Koch-Haaf carboxylation to replace the bromine atoms with carboxylic acid groups.

-

Route B: Direct Dicarboxylation. This more direct route involves the one-pot dicarboxylation of 1,3-dimethyladamantane using a strong acid catalyst and a source of carbon monoxide, typically formic acid in oleum.

The following sections will provide a detailed examination of each step in these synthetic pathways.

Caption: High-level overview of the two primary synthetic routes to this compound.

Preparation of the Key Starting Material: 1,3-Dimethyladamantane

Both synthetic routes commence with 1,3-dimethyladamantane (1,3-DMA). While commercially available, it can also be synthesized in the laboratory from the inexpensive starting material acenaphthene, a product of coal tar. This preparation involves a two-step process: hydrogenation followed by Lewis acid-catalyzed isomerization.

Step 1: Hydrogenation of Acenaphthene

The first step is the saturation of the aromatic rings of acenaphthene to yield perhydroacenaphthene. This is a standard hydrogenation reaction.

Experimental Protocol:

-

In a high-pressure autoclave, a solution of acenaphthene in a suitable solvent (e.g., decalin) is prepared.

-

A hydrogenation catalyst, such as Raney nickel or platinum oxide, is added to the solution.

-

The autoclave is sealed and purged with nitrogen, followed by pressurization with hydrogen gas (typically 50-100 atm).

-

The reaction mixture is heated (e.g., to 150-200 °C) and stirred vigorously until the theoretical amount of hydrogen has been consumed.

-

After cooling and venting the autoclave, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield crude perhydroacenaphthene.

Step 2: Isomerization of Perhydroacenaphthene

The crucial step in forming the adamantane core is the Lewis acid-catalyzed skeletal rearrangement of perhydroacenaphthene to the thermodynamically more stable 1,3-dimethyladamantane.[3]

Causality of Experimental Choices:

-

Catalyst: Anhydrous aluminum chloride (AlCl₃) is a strong Lewis acid that effectively promotes the carbocation-mediated rearrangements required for the formation of the adamantane cage.[1]

-

Co-catalyst: A small amount of water is often added continuously to the reaction. This generates trace amounts of HCl, which acts as a proton source to initiate the formation of carbocations.[1]

-

Temperature: The reaction is typically conducted at 80-100 °C to provide sufficient energy for the skeletal rearrangement while minimizing side reactions.[1]

Experimental Protocol: [1]

-

To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add perhydroacenaphthene and anhydrous aluminum chloride (e.g., a 1:0.3 molar ratio).

-

Heat the mixture to 80 °C with stirring.

-

Slowly add a small amount of water dropwise over several hours while maintaining the temperature between 80-100 °C.

-

After the addition is complete, continue to stir the reaction mixture for an additional period to ensure complete isomerization.

-

Cool the reaction mixture and slowly pour it into a beaker containing ice water to quench the reaction and dissolve the aluminum chloride.

-

Separate the organic layer, wash it with a sodium carbonate solution and then with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

The crude 1,3-dimethyladamantane can be purified by distillation.

Route A: Synthesis via Dibromination and Carboxylation

This route offers a stepwise approach that can provide better control over the introduction of the functional groups.

Caption: Workflow for the synthesis of this compound via Route A.

Step 3a: Two-Stage Bromination of 1,3-Dimethyladamantane

A patent describes a two-stage bromination process to achieve the desired 1,3-dimethyl-5,7-dibromoadamantane.[4] This approach allows for the initial formation of a monobrominated derivative, which is then subjected to a second bromination to introduce the second bromine atom.

Experimental Protocol (Representative):

Stage 1: Monobromination

-

To a solution of 1,3-dimethyladamantane in a suitable solvent (e.g., a halogenated hydrocarbon), add a catalytic amount of a Lewis acid (e.g., AlCl₃ or Fe powder).

-

Slowly add one equivalent of bromine to the reaction mixture at a controlled temperature (e.g., 0-10 °C).

-

Stir the reaction until the bromine color disappears.

-

The reaction mixture containing the monobrominated product can be used directly in the next stage or worked up to isolate the intermediate.

Stage 2: Dibromination

-

To the reaction mixture from Stage 1, add an additional equivalent of bromine.

-

The reaction may require more forcing conditions, such as a higher temperature, to introduce the second bromine atom.

-

After the reaction is complete, quench the excess bromine with a reducing agent (e.g., sodium bisulfite solution).

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain crude 1,3-dimethyl-5,7-dibromoadamantane, which can be purified by recrystallization.

Step 4a: Koch-Haaf Carboxylation of 1,3-Dimethyl-5,7-dibromoadamantane

The dibrominated intermediate is then converted to the target dicarboxylic acid via a double Koch-Haaf reaction.

Causality of Experimental Choices:

-

Reagents: Formic acid serves as the in-situ source of carbon monoxide. Oleum (fuming sulfuric acid) is a sufficiently strong acid to promote the formation of the adamantyl carbocation from the dibromo precursor, which is necessary for the carboxylation to occur.[4][5]

-

Mechanism: The strong acid facilitates the departure of the bromide ion, generating a tertiary carbocation at the bridgehead position. This carbocation is then attacked by carbon monoxide (from the decomposition of formic acid). The resulting acylium ion is subsequently hydrolyzed upon workup to yield the carboxylic acid.

Experimental Protocol: [4]

-

In a flask equipped with a stirrer and cooled in an ice bath, place 10-20% oleum.

-

Slowly add 1,3-dimethyl-5,7-dibromoadamantane to the oleum with stirring.

-

Add formic acid dropwise to the reaction mixture while maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration and wash it with water.

-

Purify the crude product by dissolving it in an aqueous alkaline solution (e.g., NaOH), filtering to remove any insoluble impurities, and then re-precipitating the dicarboxylic acid by adding a mineral acid (e.g., HCl).

-

Collect the purified product by filtration, wash with water, and dry under vacuum.

Route B: Direct Dicarboxylation of 1,3-Dimethyladamantane

This route is more atom-economical as it avoids the use of bromine. However, it may require careful control of reaction conditions to achieve a good yield of the dicarboxylic acid.

Caption: Workflow for the synthesis of this compound via Route B.

Step 3b: Direct Koch-Haaf Dicarboxylation

This one-pot reaction directly converts 1,3-dimethyladamantane to the target dicarboxylic acid.

Experimental Protocol: [4]

-

To a flask containing 13% oleum (1200 mL), add crude 1,3-dimethyladamantane (230 g) in portions while cooling the flask with running water.

-

Add 85% formic acid (80 mL) dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Pour the reaction mixture onto crushed ice (4 kg).

-

Collect the precipitate by filtration and wash it with water.

-

Purify the product by reprecipitation from an alkaline solution as described in section 4.2. A yield of 77% has been reported for this method.[4]

Comparative Analysis of Synthetic Routes

| Feature | Route A: Bromination-Carboxylation | Route B: Direct Carboxylation |

| Number of Steps | More steps (bromination and carboxylation are separate) | Fewer steps (one-pot carboxylation) |

| Reagents | Involves handling of hazardous bromine | Avoids the use of bromine, but requires large quantities of oleum |

| Control | Stepwise nature may allow for better control and purification of intermediates | May be more challenging to control the selectivity of dicarboxylation over monocarboxylation |

| Yield | Yields for individual steps are generally high | A good yield (77%) has been reported for the one-pot reaction[4] |

| Atom Economy | Lower due to the use of bromine | Higher |

| Scalability | May be more complex to scale up due to multiple steps | Potentially more straightforward to scale up |

Recommendation: For laboratory-scale synthesis where control and purity of intermediates are important, Route A may be preferred. For larger-scale production where atom economy and a reduced number of steps are critical, Route B presents a compelling alternative, provided the reaction conditions can be carefully controlled to maximize the yield of the desired dicarboxylic acid.

Characterization and Data

The final product, this compound, is a white crystalline solid.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₄ | [6][7][8] |

| Molecular Weight | 252.31 g/mol | [6][7][8] |

| Melting Point | 273-274 °C (from acetic acid) | [6] |

| Boiling Point | 371.4 °C at 760 mmHg | [6][7] |

| Density | 1.379 g/cm³ | [6][7] |

Spectroscopic Analysis:

-

¹H NMR: The spectrum is expected to show complex multiplets for the adamantane cage protons and a broad singlet for the carboxylic acid protons (typically >10 ppm). A key feature will be a singlet in the aliphatic region corresponding to the two methyl groups.

-

¹³C NMR: The spectrum will show signals for the quaternary carbons attached to the carboxylic acid groups and the methyl groups, as well as signals for the CH and CH₂ groups of the adamantane core. The carboxylic acid carbonyl carbons will appear downfield (typically >170 ppm). The methyl carbons will appear upfield.

-

IR Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid groups (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹). C-H stretching and bending vibrations for the adamantane core and methyl groups will also be present.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns of the adamantane core. Predicted mass spectrometry data for the [M+H]⁺ adduct is m/z 253.14343.[3]

Safety and Handling

-

1,3-Dimethyladamantane: Flammable solid. Handle in a well-ventilated area.

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a fume hood, using appropriate personal protective equipment (gloves, goggles, lab coat).

-

Oleum (Fuming Sulfuric Acid): Extremely corrosive and reacts violently with water. Handle with extreme care in a fume hood, using appropriate personal protective equipment.

-

Formic Acid: Corrosive and causes severe burns. Handle in a fume hood with appropriate personal protective equipment.

-

This compound: Classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[8] Handle with care, avoiding inhalation and contact with skin and eyes.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through two primary routes, both starting from 1,3-dimethyladamantane. The choice between a stepwise bromination-carboxylation route and a direct dicarboxylation route will depend on the specific requirements of the synthesis, such as scale, desired control over intermediates, and atom economy. This guide has provided detailed protocols and mechanistic insights to enable researchers to confidently undertake the synthesis of this valuable compound. The unique properties of the adamantane scaffold will undoubtedly continue to drive innovation in drug discovery and materials science, and a thorough understanding of the synthesis of its key derivatives is essential for progress in these fields.

References

-

This compound (C14H20O4). PubChemLite. Available at: [Link]

-

Adamantane in Drug Delivery Systems and Surface Recognition. (2017). PMC - NIH. Available at: [Link]

-

1,3-DiMethyl-5,7-adaMantanedicarboxylic acid. (2024). ChemBK. Available at: [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). SciSpace. Available at: [Link]

-

Exploring the Synthesis Routes of Adamantane: A Foundation for Pharmaceutical Innovation. (2026). Available at: [Link]

-

The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. PMC - PubMed Central. Available at: [Link]

-

Reactions and conditions of synthesis of adamantane derivatives. ResearchGate. Available at: [Link]

-

Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. (2011). NIH. Available at: [Link]

- WO2007094746A1 - this compound dialkyl esters, a method for the synthesis thereof and method for synthesising a this compound in the form of an intermediate product - Google Patents.

- CN103910594A - Preparation method of 1,3-dimethyladamantane - Google Patents.

-

Koch reaction - Wikipedia. Available at: [Link]

Sources

- 1. chemeo.com [chemeo.com]

- 2. Dimethyl 1,3-adamantanedicarboxylate | C14H20O4 | CID 365223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C14H20O4) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dimethyladamantane-1,3-dicarboxylic acid

Foreword: The Adamantane Cage in Modern Science

The adamantane moiety, a rigid, lipophilic, and thermally stable diamondoid hydrocarbon, has carved a unique niche in the landscape of chemical and pharmaceutical sciences. Its three-dimensional structure provides a robust scaffold for the precise spatial arrangement of functional groups, a property that has been astutely exploited in drug discovery to enhance pharmacokinetics and pharmacodynamics.[1][2][3] Adamantane derivatives have found clinical success in a surprising breadth of therapeutic areas, from antiviral and antidiabetic agents to treatments for neurodegenerative diseases.[1] Beyond medicine, the unique architecture of adamantane-based molecules is leveraged in materials science for the development of high-performance polymers and advanced electronic materials.[4][5] This guide focuses on a specific, bifunctional derivative, 5,7-Dimethyladamantane-1,3-dicarboxylic acid, providing a comprehensive overview of its physicochemical properties for researchers, scientists, and drug development professionals.

Molecular Identity and Core Physicochemical Properties

This compound, with the CAS number 13928-68-2, is a dicarboxylic acid derivative of 1,3-dimethyladamantane. The presence of two carboxylic acid groups on the rigid adamantane cage imparts a unique combination of lipophilicity and hydrophilicity, making it an intriguing building block for supramolecular chemistry and drug design.

Structural and General Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₄ | [6] |

| Molecular Weight | 252.31 g/mol | |

| CAS Number | 13928-68-2 | [6] |

| Appearance | White crystalline solid (predicted) | [6] |

Thermal and Physical Properties

| Property | Value | Source |

| Melting Point | 273-274 °C (in acetic acid) | [6] |

| Boiling Point | 371.4 °C (predicted) | [6] |

| Density | 1.379 ± 0.06 g/cm³ (predicted) | [6] |

| Flash Point | 192.6 °C (predicted) | [6] |

| Vapor Pressure | 1.55E-06 mmHg at 25°C (predicted) | [6] |

| Refractive Index | 1.61 (predicted) | [6] |

Acidity and Solubility Profile

The dicarboxylic acid nature of this molecule dictates its acidity and solubility behavior, which are critical parameters in both synthetic chemistry and pharmaceutical formulation.

Acidity (pKa)

| Property | Value | Source |

| pKa | 4.26 ± 0.70 (predicted) |

This predicted pKa is for the first dissociation. The second dissociation would occur at a higher pKa.

Solubility

The solubility of this compound is expected to be low in water due to the large, nonpolar adamantane core. However, it should be soluble in alkaline aqueous solutions through the formation of carboxylate salts. Its solubility in organic solvents is likely to be moderate, favoring polar organic solvents.

Representative Experimental Protocol for Solubility Determination:

A qualitative assessment of solubility can be performed as follows:

-

Preparation: Add approximately 25 mg of this compound to each of several test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different solvent (e.g., water, 5% NaOH, 5% NaHCO₃, ethanol, acetone, dichloromethane, hexane).[7]

-

Observation: Agitate each tube vigorously for 1-2 minutes. Observe and record whether the solid dissolves completely, partially, or not at all. For the alkaline solutions, the formation of a clear solution indicates the formation of a soluble salt.[7]

Caption: A simple workflow for the qualitative determination of solubility.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. While specific spectra for this compound are not publicly available, the expected characteristics based on its structure are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the carboxylic acid protons in the downfield region (10-13 ppm).[8] The adamantane cage protons will appear as a series of complex multiplets in the aliphatic region (typically 1.5-2.5 ppm). The methyl protons would likely appear as a singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carboxylic acid carbons in the range of 170-185 ppm.[8] The quaternary carbons of the adamantane cage will appear in the 30-50 ppm region, while the methyl carbons will be found at higher field (lower ppm).

Infrared (IR) Spectroscopy

The IR spectrum of a dicarboxylic acid is distinguished by a very broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[9] A strong, sharp absorption for the C=O stretch of the carboxyl group is expected between 1710 and 1760 cm⁻¹.[9] The C-O stretching and O-H bending vibrations will also be present in the fingerprint region.

Mass Spectrometry (MS)

In mass spectrometry, dicarboxylic acids can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS).[10][11][12] Derivatization to form esters may be employed to improve ionization and fragmentation patterns.[10][11] The mass spectrum would be expected to show a molecular ion peak, although it may be of low intensity.[13] Fragmentation may involve the loss of water, carboxyl groups, and cleavage of the adamantane cage.

Experimental Methodologies

The following are detailed, representative protocols for the experimental determination of key physicochemical properties.

Determination of Melting Point

Principle: The melting point of a crystalline solid is a physical property used for identification and purity assessment. A sharp melting range (typically < 2°C) is indicative of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if needed to grind crystals)

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm height) into the sealed end.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a moderate rate until the temperature is about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range.

Caption: A standard workflow for determining the melting point of a solid.

Determination of pKa by Potentiometric Titration

Principle: The pKa of a weak acid can be determined by titrating a solution of the acid with a strong base and monitoring the pH. The pKa is the pH at which half of the acid has been neutralized.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility) to a known concentration (e.g., 0.01 M). A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.

-

Titration Setup: A known volume of the acid solution is placed in a beaker with a magnetic stir bar. The calibrated pH electrode is immersed in the solution.

-

Titration: The NaOH solution is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of NaOH added. The equivalence point(s) are identified from the steepest part of the curve. The pKa value(s) correspond to the pH at the half-equivalence point(s).

Caption: Workflow for determining pKa via potentiometric titration.

Applications in Research and Development

The unique structural and physicochemical properties of adamantane derivatives, including dicarboxylic acids, make them valuable in several areas of research and development.

Drug Discovery and Development

The adamantane cage is often used as a lipophilic moiety to improve the pharmacokinetic properties of drug candidates, such as their ability to cross cell membranes.[2][5] Dicarboxylic acid functionalization provides points for further chemical modification and can influence a compound's solubility and interaction with biological targets. Adamantane-based compounds have been investigated for a wide range of therapeutic applications, including as antivirals, anticancer agents, and for the treatment of central nervous system disorders.[1][10]

Materials Science

The rigidity and thermal stability of the adamantane core make it an excellent building block for high-performance polymers and other advanced materials.[4] Dicarboxylic acids, in particular, can be used as monomers in the synthesis of polyesters and polyamides with unique properties. They can also serve as linkers in the construction of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.[10]

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals. It is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and requires careful handling to avoid ingestion. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

References

- BenchChem. (n.d.). Application Notes and Protocols for FTIR Spectroscopy of Dicarboxylic Acids.

- Rashed, M. S., et al. (2002). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry, 48(1), 33-41.

- ResearchGate. (n.d.). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine.

- Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry.

- ResearchGate. (n.d.). FTIR-ATR spectroscopy of dicarboxylic acids. A) FTIR spectra from 4000 to 700 cm⁻¹.

- ACS Publications. (2022). Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. Journal of the American Society for Mass Spectrometry.

- AIP Publishing. (2017). Dicarboxylic acids analyzed by time-of-flight secondary ion mass spectrometry (Introduction to parts 0 to VI). Surface Science Spectra.

- (n.d.).

- Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Drug Targets, 17(13), 1530-1556.

- ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery.

- SciSpace. (n.d.).

- Royal Society of Chemistry. (2001). An in situ ATR-FTIR study on the adsorption of dicarboxylic acids onto kaolinite in aqueous suspensions. Physical Chemistry Chemical Physics.

- (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Scribd. (n.d.). Solubility of Carboxylic Acids in 5% Nahco.

- Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?

- PubMed. (2007). Adsorption of dicarboxylic acids by clay minerals as examined by in situ ATR-FTIR and ex situ DRIFT. Environmental Science & Technology.

- (n.d.).

- MDPI. (2023). Adamantane in Drug Delivery Systems and Surface Recognition.

- JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids.

- (n.d.).

- National Institutes of Health. (n.d.). Dicarboxylic Acids as pH Sensors for Hyperpolarized 13C Magnetic Resonance Spectroscopic Imaging.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Cheméo. (n.d.). This compound, dimethyl ester.

- MDPI. (2023). Adamantane in Drug Delivery Systems and Surface Recognition.

- Geochimica et Cosmochimica Acta. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- PubChemLite. (n.d.). This compound (C14H20O4).

- ChemBK. (n.d.). 1,3-DiMethyl-5,7-adaMantanedicarboxylic acid.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion.

- ChemicalBook. (n.d.). NOTE Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane.

- Wikipedia. (n.d.). 1,3,5,7-Adamantanetetracarboxylic acid.

- HTS Biopharma. (n.d.). 5,7-Dimethyladamantane-1,3-Diamine.

- Simson Pharma Limited. (n.d.). 5,7-Dimethyladamantane-1,3-diamine | CAS No- 19385-96-7.

Sources

- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. scispace.com [scispace.com]

- 4. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 5. mdpi.com [mdpi.com]

- 6. chembk.com [chembk.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. longdom.org [longdom.org]

- 13. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 5,7-Dimethyladamantane-1,3-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 5,7-dimethyladamantane-1,3-dicarboxylic acid, a substituted diamondoid of significant interest in medicinal chemistry and materials science. The inherent rigidity of the adamantane cage, combined with the stereochemical implications of its substituents, presents unique structural characteristics. This document outlines the synthetic pathways to this molecule and delves into the advanced analytical techniques required for its full structural elucidation and conformational assessment. Detailed experimental and computational protocols are provided to serve as a practical resource for researchers in the field.

Introduction: The Adamantane Scaffold - A Rigid Foundation for Molecular Design

Adamantane, a tricyclic hydrocarbon with a diamond-like cage structure, has captivated chemists since its discovery. Its remarkable thermal stability, lipophilicity, and rigid, strain-free framework make it an exceptional building block in drug design and materials science. The precise three-dimensional arrangement of atoms in the adamantane core provides a predictable and robust scaffold for the attachment of functional groups, enabling the exploration of structure-activity relationships with a high degree of confidence. The introduction of substituents onto the adamantane cage, as in this compound (C₁₄H₂₀O₄, CAS No. 13928-68-2), creates chiral centers and defines specific spatial orientations of functional moieties, which can profoundly influence molecular interactions and biological activity.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from a more readily available adamantane derivative. A common strategy is the carboxylation of 1,3-dimethyladamantane.

Synthetic Protocol: Carboxylation of 1,3-Dimethyladamantane

This procedure is adapted from established methods for the carboxylation of adamantane derivatives.

Materials:

-

1,3-Dimethyladamantane

-

Anhydrous formic acid

-

Concentrated sulfuric acid

-

Nitric acid

-

Crushed ice

-

Sodium hydroxide solution

-

Hydrochloric acid

-

Ethanol (for recrystallization)

Step-by-Step Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, a mixture of concentrated sulfuric acid and nitric acid is prepared and cooled to 0°C.

-

1,3-Dimethyladamantane is added portion-wise to the cooled acid mixture while maintaining the temperature at 0°C.

-

Anhydrous formic acid is then added dropwise over several hours, ensuring the reaction temperature does not exceed 5°C. The reaction is stirred for an additional hour at this temperature.

-

The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration and washed thoroughly with water.

-

The crude solid is dissolved in an aqueous sodium hydroxide solution. The resulting solution is filtered to remove any insoluble impurities.

-

The clear filtrate is then acidified with hydrochloric acid to a pH of approximately 3, causing the precipitation of this compound.

-

The purified product is collected by filtration, washed with water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from ethanol to yield a white crystalline solid.

Molecular Structure Elucidation

The unambiguous determination of the molecular structure of this compound requires a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity and chemical environment of atoms in a molecule in solution. For this compound, a combination of ¹H and ¹³C NMR, along with 2D techniques, is essential.

Expected Spectral Features:

-

¹H NMR: The proton spectrum is expected to be complex due to the presence of multiple, diastereotopic methylene protons on the adamantane cage. The methyl protons should appear as singlets, and the protons on the adamantane core will exhibit characteristic shifts depending on their proximity to the electron-withdrawing carboxylic acid groups.

-

¹³C NMR: The carbon spectrum will show distinct signals for the quaternary carbons bearing the carboxylic acid and methyl groups, the methine carbons, the methylene carbons of the adamantane cage, and the carboxyl carbons. The chemical shifts will be influenced by the substitution pattern.

Experimental Protocol for NMR Analysis:

-

Dissolve a 5-10 mg sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

An HMBC (Heteronuclear Multiple Bond Correlation) experiment will be crucial for identifying long-range correlations, which will help in assigning the quaternary carbons.

Workflow for NMR-based Structural Elucidation

Caption: Workflow for NMR-based structural elucidation.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.

Experimental Protocol for X-ray Crystallography:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or by vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final molecular structure.

Expected Structural Parameters: The adamantane core is expected to exhibit typical C-C bond lengths of approximately 1.54 Å. The C-C-C bond angles within the cage will be close to the tetrahedral angle of 109.5°. The geometry of the carboxylic acid groups will also be determined with high precision.

Conformational Analysis

The adamantane cage is exceptionally rigid, and its conformation is essentially locked. However, the substituents, in this case, the two carboxylic acid groups, can exhibit rotational freedom around the C-C single bond connecting them to the adamantane core.

Torsional Isomers

The orientation of the carboxylic acid groups relative to the adamantane framework can lead to different conformers. The most stable conformation will be the one that minimizes steric hindrance and maximizes any favorable intramolecular interactions, such as hydrogen bonding.

Computational Modeling

In the absence of experimental crystal structure data, computational modeling is an invaluable tool for predicting the most stable conformation of this compound.

Computational Protocol for Conformational Analysis:

-

Model Building: Construct the 3D structure of this compound using a molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface associated with the rotation of the carboxylic acid groups.

-

Energy Minimization: Optimize the geometry of each identified conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.

-

Frequency Analysis: Perform a frequency calculation for the minimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Population Analysis: Based on the calculated relative energies, determine the Boltzmann population of each conformer at a given temperature.

Workflow for Computational Conformational Analysis

Caption: Workflow for computational conformational analysis.

Data Summary

| Property | Predicted/Expected Value | Method of Determination |

| Molecular Formula | C₁₄H₂₀O₄ | Mass Spectrometry |

| Molecular Weight | 252.31 g/mol | Mass Spectrometry |

| Adamantane C-C Bond Length | ~1.54 Å | X-ray Crystallography, Computational Modeling |

| Adamantane C-C-C Bond Angle | ~109.5° | X-ray Crystallography, Computational Modeling |

| ¹H NMR (Methyl Protons) | Singlet | NMR Spectroscopy |

| ¹³C NMR (Carboxyl Carbons) | ~170-180 ppm | NMR Spectroscopy |

Conclusion

The molecular structure and conformation of this compound are defined by the rigid adamantane core and the spatial arrangement of its methyl and carboxylic acid substituents. A thorough understanding of its three-dimensional structure is paramount for its application in drug design and materials science. This guide has provided a comprehensive overview of the synthetic route to this molecule and detailed the essential experimental and computational protocols for its complete structural characterization. The methodologies outlined herein serve as a robust framework for researchers investigating this and other substituted adamantane derivatives.

References

-

Koch, H., & Haaf, W. (1958). Über die Synthese von Carbonsäuren aus Alkoholen und Alkenen mit Kohlenoxyd bei Normaldruck. Justus Liebigs Annalen der Chemie, 618(1), 251-266. [Link]

-

Fort, R. C., & Schleyer, P. V. R. (1964). Adamantane: Consequences of the Diamondoid Structure. Chemical Reviews, 64(3), 277-300. [Link]

-

Zhu, H., & Zhong, X. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry, 25(7), 4119-4120. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Ivleva, E. A., et al. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 56(8), 1399-1406. [Link]

Navigating Drug Formulation Challenges: A Technical Guide to Glycocholic Acid Hydrate

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Excipients in Modern Drug Delivery

In the landscape of pharmaceutical development, the journey of a promising active pharmaceutical ingredient (API) from discovery to a viable therapeutic is fraught with challenges. One of the most significant hurdles is overcoming poor aqueous solubility and low membrane permeability, which can severely limit a drug's bioavailability and, consequently, its efficacy. This technical guide delves into the properties and applications of Glycocholic Acid Hydrate, a key excipient that has emerged as a powerful tool for formulators seeking to enhance the performance of challenging drug candidates.

While the inquiry specified CAS number 13928-68-2, it is important to note that this identifier corresponds to 5,7-Dimethyladamantane-1,3-dicarboxylic acid.[1] Adamantane derivatives are indeed utilized in drug delivery systems due to their unique cage-like structure that can influence lipophilicity and metabolic stability.[2][3] However, for the purposes of a comprehensive guide for drug development professionals focused on a widely used excipient, Glycocholic Acid Hydrate (primarily associated with CAS number 475-31-0) is a more pertinent subject.[4][5][6] This guide will, therefore, focus on the latter, providing in-depth technical information relevant to its application in pharmaceutical sciences.

Glycocholic acid is a naturally occurring bile acid, a product of the conjugation of cholic acid and glycine in the liver.[7][8] Its primary biological function is to facilitate the digestion and absorption of fats and fat-soluble vitamins.[4] This inherent physiological role is intrinsically linked to its utility as a pharmaceutical excipient. Its amphipathic nature, possessing both hydrophilic and hydrophobic regions, allows it to act as a potent emulsifying and solubilizing agent.[9]

Physicochemical Properties of Glycocholic Acid Hydrate

A thorough understanding of the physicochemical properties of Glycocholic Acid Hydrate is paramount for its effective application in formulation development.

| Property | Value | Source(s) |

| Chemical Name | N-[(3α,5β,7α,12α)-3,7,12-Trihydroxy-24-oxocholan-24-yl]glycine hydrate | |

| Synonyms | Cholylglycine hydrate, Glycine cholate | [4] |

| CAS Number | 475-31-0 (anhydrous); various for hydrates, e.g., 1192657-83-2 | [4][5] |

| Molecular Formula | C₂₆H₄₃NO₆ · xH₂O | |

| Molecular Weight | 465.63 g/mol (anhydrous basis) | [4] |

| Appearance | White crystalline powder | [4] |

| Solubility | DMSO: 55 mg/mL (113.72 mM) | [7] |

| Storage | 0-8 °C | [4] |

Mechanism of Action in Drug Delivery

The efficacy of Glycocholic Acid Hydrate as a drug delivery excipient stems from its multifaceted mechanisms of action, primarily centered around enhancing solubility and permeability.

Micelle Formation and Solubilization

Glycocholic acid is an anionic biological detergent.[10] In aqueous environments, its molecules self-assemble into micelles above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core and a hydrophilic shell. Poorly water-soluble drugs can be encapsulated within the hydrophobic core, effectively increasing their solubility in the aqueous medium of the gastrointestinal tract.[11] This micellar solubilization is a key factor in improving the dissolution rate of hydrophobic APIs, a prerequisite for absorption.

Caption: Self-assembly of glycocholic acid molecules into a micelle.

Permeability Enhancement

Beyond solubilization, Glycocholic Acid Hydrate actively enhances the permeation of drugs across the intestinal epithelium. This is achieved through several mechanisms:

-

Transporter-Mediated Uptake: Glycocholic acid is a substrate for the apical sodium-dependent bile acid transporter (ASBT), which is primarily expressed in the terminal ileum.[12] By modifying the surface of nanoparticles or micelles with glycocholic acid, formulations can leverage this active transport mechanism to facilitate their uptake across the intestinal barrier.[12][13]

-

Modulation of Tight Junctions: Bile acids can transiently and reversibly open the tight junctions between intestinal epithelial cells, promoting paracellular drug absorption.[11]

Applications in Pharmaceutical Development

The unique properties of Glycocholic Acid Hydrate make it a versatile tool in various aspects of drug development.

-

Oral Drug Delivery: This is the most prominent application, where it is used to improve the oral bioavailability of poorly soluble drugs.[9][12] For instance, studies have shown that glycocholic acid-modified micelles can significantly enhance the oral bioavailability of the anticancer drug gemcitabine.[12]

-

Topical and Transdermal Delivery: Its ability to modulate membrane fluidity and act as a penetration enhancer is also being explored in topical and transdermal formulations to improve drug delivery through the skin.[11]

-

Biochemical Research: In a research context, it is used in studies of lipid metabolism, membrane protein solubilization, and as a standard in the analysis of bile acids.[4]

Experimental Protocol: Preparation of Glycocholic Acid-Modified Nanoparticles

The following is a generalized protocol for the preparation of drug-loaded, glycocholic acid-modified nanoparticles, a common application in drug delivery research.

-

Polymer-Glycocholic Acid Conjugate Synthesis:

-

Dissolve a biodegradable polymer (e.g., PLGA-PEG) and Glycocholic Acid in a suitable organic solvent (e.g., DMSO).

-

Add coupling agents (e.g., EDC/NHS) to facilitate the formation of an amide bond between the polymer and the amine group of glycine in glycocholic acid.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Purify the resulting conjugate by dialysis against deionized water to remove unreacted reagents.

-

Lyophilize the purified solution to obtain the polymer-glycocholic acid conjugate as a powder.

-

-

Nanoparticle Formulation via Nanoprecipitation:

-

Dissolve the polymer-glycocholic acid conjugate and the hydrophobic drug in a water-miscible organic solvent (e.g., acetone).

-

Slowly inject the organic phase into an aqueous phase under constant stirring.

-

The polymer will precipitate, encapsulating the drug to form nanoparticles.

-

Stir the resulting nanoparticle suspension overnight to allow for solvent evaporation.

-

-

Purification and Characterization:

-

Purify the nanoparticles by centrifugation or tangential flow filtration to remove unencapsulated drug and excess polymer.

-

Characterize the nanoparticles for size, polydispersity index, zeta potential, drug loading, and encapsulation efficiency using standard techniques (e.g., DLS, HPLC).

-

Caption: Workflow for preparing glycocholic acid-modified nanoparticles.

Suppliers of Glycocholic Acid Hydrate

For researchers and drug development professionals, sourcing high-purity Glycocholic Acid Hydrate is crucial. Several reputable suppliers offer this compound, often with pharmaceutical-grade options.

-

Sigma-Aldrich (Merck): A major supplier of chemicals for research and pharmaceutical applications, offering various grades of Glycocholic Acid Hydrate.

-

Chem-Impex: Provides a range of biochemicals, including Glycocholic Acid Hydrate, for research and development.[4]

-

United States Biological: A supplier of biochemicals, antibodies, and other life science research products.[5]

-

GoldBio: Offers Glycocholic Acid Sodium Salt Hydrate for research purposes.[10]

-

Simson Pharma Limited: A manufacturer and exporter of Glycocholic Acid.

-

TargetMol: Supplies Glycocholic Acid for research, particularly as an endogenous metabolite.[7]

-

Biosynth: A supplier of natural products and bile acids, including Glycocholic Acid and its derivatives.[14]

Conclusion

Glycocholic Acid Hydrate stands out as a biocompatible and highly effective excipient for addressing the pervasive challenges of poor drug solubility and permeability. Its natural origin, well-understood mechanisms of action, and established role in enhancing bioavailability make it an invaluable component in the toolkit of pharmaceutical formulators. As drug discovery pipelines continue to produce increasingly complex and lipophilic molecules, the strategic application of excipients like Glycocholic Acid Hydrate will be more critical than ever in translating these discoveries into effective medicines.

References

-

WorldOfChemicals. High-Purity Glycocholic Acid Hydrate: Expert Manufacturer & Supplier for Pharmaceutical and Research Needs. [Link]

-

Pharmaffiliates. Glycocholic Acid Hydrate Sodium Salt-impurities. [Link]

-

Frontiers. Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid. [Link]

-

MDPI. Adamantane in Drug Delivery Systems and Surface Recognition. [Link]

-

PubChemLite. This compound (C14H20O4). [Link]

-

PubMed Central. Oral Delivery of Gemcitabine-Loaded Glycocholic Acid-Modified Micelles for Cancer Therapy. [Link]

-

PubMed. Selected Factors Affecting Oral Bioavailability of Nanoparticles Surface-Conjugated with Glycocholic Acid via Intestinal Lymphatic Pathway. [Link]

-

PubMed. Novel Cationic and Neutral Glycocholic Acid and Polyamine Conjugates Able to Inhibit Transporters Involved in Hepatic and Intestinal Bile Acid Uptake. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. usbio.net [usbio.net]

- 6. nbinno.com [nbinno.com]

- 7. Glycocholic acid hydrate | Endogenous Metabolite | TargetMol [targetmol.com]

- 8. usbio.net [usbio.net]

- 9. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]

- 10. goldbio.com [goldbio.com]

- 11. icepharma.com [icepharma.com]

- 12. Oral Delivery of Gemcitabine-Loaded Glycocholic Acid-Modified Micelles for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selected Factors Affecting Oral Bioavailability of Nanoparticles Surface-Conjugated with Glycocholic Acid via Intestinal Lymphatic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biosynth.com [biosynth.com]

A Technical Guide to the Synthesis and Crystallographic Exploration of 5,7-Dimethyladamantane-1,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane derivatives have carved a significant niche in medicinal chemistry and materials science, owing to their unique rigid, cage-like structure that imparts desirable physicochemical properties.[1][2] This guide provides a comprehensive technical overview of 5,7-Dimethyladamantane-1,3-dicarboxylic acid, a member of this versatile family. While a definitive public record of its single-crystal structure is not available, this document serves as an in-depth resource for its synthesis, characterization, and the methodological approach to its crystallographic analysis. By synthesizing information from analogous structures and established protocols, we offer a roadmap for researchers to investigate its solid-state properties and unlock its potential in various applications.

Introduction: The Enduring Appeal of the Adamantane Scaffold

Adamantane, the smallest diamondoid, is a tricyclic alkane with a highly symmetrical and rigid structure.[3] This unique molecular architecture is not merely a chemical curiosity; it is the foundation for a vast array of derivatives with significant applications, particularly in drug development. The adamantane moiety is often considered a "lipophilic bullet," capable of enhancing the pharmacological profiles of parent compounds by increasing their lipophilicity, metabolic stability, and bioavailability.[1][2] From antiviral agents like Amantadine to novel therapeutics for neurodegenerative diseases and diabetes, the adamantane scaffold has proven its value.[1][4] this compound, with its two carboxylic acid functional groups, presents an intriguing platform for further derivatization and application in areas ranging from pharmaceuticals to advanced polymers and metal-organic frameworks.[2]

Molecular Structure and Predicted Physicochemical Properties

This compound possesses a molecular formula of C14H20O4 and a molecular weight of 252.31 g/mol .[5] The structure consists of the core adamantane cage with methyl groups at positions 5 and 7, and carboxylic acid groups at the bridgehead positions 1 and 3.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H20O4 | [5] |

| Molecular Weight | 252.31 g/mol | |

| XLogP3 | 2.52240 | [6] |

| Density | 1.379 g/cm³ | [6] |

| Boiling Point | 371.4 °C | [6] |

| Flash Point | 192.6 °C | [6] |

| Refractive Index | 1.61 | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from acenaphthene, a readily available product from coal tar.[7] The following protocol is based on a patented method.[7]

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

-

Hydrogenation of Acenaphthene: Acenaphthene is hydrogenated in the presence of a suitable catalyst to yield perhydroacenaphthene.[7]

-

Isomerization: The resulting perhydroacenaphthene is isomerized to 1,3-dimethyladamantane in the presence of aluminum chloride (AlCl₃).[7]

-

Two-Stage Bromination: 1,3-dimethyladamantane undergoes a two-stage bromination. The first stage yields a monobromoderivative, which is then further brominated to produce 1,3-dimethyl-5,7-dibromoadamantane.[7]

-

Carboxylation: The final step involves the carboxylation of 1,3-dimethyl-5,7-dibromoadamantane using formic acid in the presence of 10-20% oleum to afford this compound.[7]

Crystallographic Analysis: A Guide for Structure Determination

While the specific crystal structure of this compound is not publicly documented, the principles of X-ray crystallography and the known structures of related adamantane derivatives provide a solid framework for its determination.[3][8]

Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice.

Expected Crystallographic Features of Adamantane Derivatives

Studies on various adamantane derivatives reveal several common crystallographic characteristics:

-

Conformational Rigidity: The adamantane cage is conformationally rigid, which can simplify the overall crystal packing analysis.

-

Disorder: The high symmetry of the adamantane cage can sometimes lead to orientational disorder within the crystal lattice, where the molecule occupies multiple positions.[3]

-

Hydrogen Bonding: The carboxylic acid groups of this compound are expected to form strong intermolecular hydrogen bonds, which will likely dominate the crystal packing, potentially leading to the formation of supramolecular assemblies such as dimers, chains, or sheets.

Experimental Workflow for Crystal Structure Determination

Caption: Workflow for single-crystal X-ray structure determination.

Detailed Protocol for Crystallization and Structure Determination

-

Purification: The synthesized this compound must be purified to the highest possible degree, typically by recrystallization or sublimation.

-

Crystal Growth: High-quality single crystals are grown from a supersaturated solution. Common techniques include slow evaporation of the solvent, vapor diffusion, or liquid-liquid diffusion. A variety of solvents should be screened to find the optimal conditions.

-

X-ray Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded at various orientations.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.

-

Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The Cambridge Crystallographic Data Centre (CCDC) provides tools for this purpose. The analysis of the final structure will reveal details about bond lengths, bond angles, torsion angles, and intermolecular interactions.

Applications in Drug Discovery and Materials Science

Adamantane carboxylic acids are valuable building blocks in several fields:

-

Drug Development: The carboxylic acid groups provide convenient handles for the synthesis of esters, amides, and other derivatives.[3] These modifications can be used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Adamantane derivatives have shown promise as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for the treatment of obesity and diabetes.[4]

-

Materials Science: Dicarboxylic acids are common linkers in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[2] The rigid and well-defined geometry of this compound makes it an attractive candidate for the construction of robust and porous materials with potential applications in gas storage, separation, and catalysis.[2]

Conclusion

This compound is a molecule of significant interest due to the versatile properties of its adamantane core. While its single-crystal structure remains to be publicly reported, this guide provides a comprehensive framework for its synthesis and crystallographic investigation. The detailed protocols and workflows presented herein are intended to empower researchers to explore the solid-state chemistry of this compound and to leverage its unique structural features for the design of novel pharmaceuticals and advanced materials. Further research into the crystallization and structural analysis of this compound is highly encouraged to fully elucidate its properties and expand its application potential.

References

-

Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

- WO2007094746A1 - this compound dialkyl esters, a method for the synthesis thereof and method for synthesising a this compound in the form of an intermediate product. (n.d.). Google Patents.

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. (n.d.). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

-

The Versatile Applications of 1,3-Adamantanedicarboxylic Acid in Modern Industries. (2026, January 9). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 13, 2026, from [Link]

-

Single-crystal X-ray crystallographic data of compounds 7d and 8d. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (2015, October 16). ResearchGate. Retrieved January 13, 2026, from [Link]

-

X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

Discovery and Optimization of Adamantane Carboxylic Acid Derivatives as Potent Diacylglycerol Acyltransferase 1 Inhibitors for the Potential Treatment of Obesity and Diabetes. (2015, December 1). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. (2015, August 28). PubMed. Retrieved January 13, 2026, from [Link]

-

Adamantane-containing drug delivery systems. (2023, October 11). Pharmacia. Retrieved January 13, 2026, from [Link]

-

1,3-DiMethyl-5,7-adaMantanedicarboxylic acid. (2024, April 10). ChemBK. Retrieved January 13, 2026, from [Link]

-

This compound (C14H20O4). (n.d.). PubChemLite. Retrieved January 13, 2026, from [Link]

-

This compound, dimethyl ester. (n.d.). Cheméo. Retrieved January 13, 2026, from [Link]

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C14H20O4) [pubchemlite.lcsb.uni.lu]

- 6. echemi.com [echemi.com]

- 7. WO2007094746A1 - this compound dialkyl esters, a method for the synthesis thereof and method for synthesising a this compound in the form of an intermediate product - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 5,7-Dimethyladamantane-1,3-dicarboxylic Acid in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 5,7-dimethyladamantane-1,3-dicarboxylic acid. Recognizing the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds, theoretical principles of solubility, and established experimental methodologies. This approach offers researchers, scientists, and drug development professionals a robust framework for understanding and experimentally determining the solubility of this compound in various organic solvents.

Introduction to this compound

This compound is a derivative of adamantane, a rigid, cage-like hydrocarbon. The adamantane core imparts unique physicochemical properties to its derivatives, including high thermal stability and lipophilicity. The presence of two carboxylic acid groups introduces polar, hydrogen-bonding functionalities, creating a molecule with a complex solubility profile that is highly dependent on the nature of the solvent.

While specific applications for this compound are not extensively documented in publicly available literature, adamantane derivatives are widely utilized in medicinal chemistry and materials science. For instance, 1-adamantanecarboxylic acid has been used as a stabilizer in nanoparticle synthesis and as an additive in the creation of optoelectronic materials. Understanding the solubility of dicarboxylic acid derivatives like the topic compound is crucial for their potential application in areas such as drug formulation, polymer chemistry, and crystal engineering.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C14H20O4[1][2] |

| Molecular Weight | 252.31 g/mol [1] |

| XLogP3 | 2.5[1] |

| PSA (Polar Surface Area) | 74.60 Ų[1] |

| Boiling Point (Predicted) | 371.4 °C[1] |

| Density (Predicted) | 1.379 g/cm³[1] |

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process.[3] For this compound, its dissolution in an organic solvent is governed by the interplay of several factors:

-

"Like Dissolves Like": This principle suggests that solutes are most soluble in solvents with similar polarity. The adamantane cage is nonpolar, while the two carboxylic acid groups are highly polar. Therefore, the choice of solvent will depend on the balance between these two features.

-

Hydrogen Bonding: The carboxylic acid groups can act as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, carboxylic acids) are likely to be more effective at solvating the molecule than non-polar, aprotic solvents.

-

Crystal Lattice Energy: For a solid to dissolve, the energy of interaction between the solute and solvent molecules must overcome the energy holding the solute molecules together in the crystal lattice. The rigid structure of the adamantane core and the potential for intermolecular hydrogen bonding between the carboxylic acid groups can lead to a stable crystal lattice, potentially lowering solubility.

-

Odd-Even Effect in Dicarboxylic Acids: Studies on homologous series of dicarboxylic acids have shown that those with an even number of carbon atoms tend to have lower solubility in certain organic solvents compared to their odd-numbered counterparts.[4][5] This is attributed to differences in molecular packing in the solid state.[4] While this compound does not fit into a simple linear dicarboxylic acid series, the spatial arrangement of its functional groups will significantly influence its crystal packing and, consequently, its solubility.

Expected Solubility Profile Based on Analogues

In the absence of direct experimental data for this compound, we can infer its likely solubility behavior by examining a structurally similar compound, 1-adamantanecarboxylic acid.

Solubility of 1-Adamantanecarboxylic Acid:

| Solvent | Solubility |

| Water | Insoluble[6] |

| Methanol | Slightly soluble (may give faint turbidity)[6] |

| Ethanol | Soluble[6] |

| Chloroform | Soluble[6] |

| Dichloromethane | Soluble[6] |

| DMSO | 100 mg/mL (554.79 mM)[7] |

Analysis and Extrapolation:

1-Adamantanecarboxylic acid, having a single carboxylic acid group, is soluble in polar protic solvents like ethanol and polar aprotic solvents like chloroform and dichloromethane.[6] Its insolubility in water is expected due to the large, nonpolar adamantane cage.[6]

This compound possesses two carboxylic acid groups. This will increase its polarity and hydrogen bonding capability compared to the mono-carboxylic acid analogue. Consequently, we can predict the following:

-

Enhanced solubility in polar, hydrogen-bonding solvents: The presence of a second carboxylic acid group should increase its affinity for solvents like alcohols (methanol, ethanol) and potentially even allow for some solubility in polar aprotic solvents that can act as hydrogen bond acceptors, such as acetone and ethyl acetate. Studies have shown that acetone can be an effective solvent for mixtures of lower dicarboxylic acids.[8][9]

-

Continued insolubility in nonpolar solvents: The increased polarity will likely further decrease its solubility in nonpolar solvents like hexane or toluene. The parent compound, 1,3-dimethyladamantane, is soluble in such non-polar solvents but has low solubility in polar ones.[10]

-

Complex behavior in solvents of intermediate polarity: In solvents like chloroform and dichloromethane, the solubility will depend on the delicate balance between the nonpolar adamantane core and the two polar carboxylic acid groups.

Experimental Determination of Solubility

Given the lack of published data, experimental determination is necessary to quantify the solubility of this compound. The following is a detailed, step-by-step protocol for such a determination.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents of varying polarities (e.g., hexane, toluene, dichloromethane, chloroform, ethyl acetate, acetone, ethanol, methanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand at the same temperature to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standards using the same HPLC method to generate a calibration curve.

-

Use the calibration curve to determine the concentration of the compound in the diluted samples and back-calculate the solubility in the original solvent.

-

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a result of the competition between solute-solute, solvent-solvent, and solute-solvent interactions. The following diagram illustrates these key relationships.

Caption: Key intermolecular interactions governing the solubility of a solid in a liquid.

For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the solute-solute and solvent-solvent interactions. In the case of this compound, this translates to:

-

Breaking the Crystal Lattice: The energy required to break the intermolecular forces holding the solid together. This will be influenced by the rigidity of the adamantane core and the hydrogen bonds between the carboxylic acid groups.

-

Creating a Cavity in the Solvent: The energy required to overcome the cohesive forces of the solvent to make space for the solute molecule.

-

Solvation: The energy released when the solute molecule is surrounded by solvent molecules. This is the primary driving force for dissolution and will be maximized in solvents that can effectively interact with both the nonpolar adamantane cage and the polar carboxylic acid groups.

Conclusion

While direct, published solubility data for this compound is scarce, a comprehensive understanding of its potential behavior can be achieved through the analysis of its chemical structure, comparison with structurally similar compounds, and application of fundamental solubility principles. The dual nature of its structure, with a large nonpolar core and two polar functional groups, suggests a complex solubility profile that will be highly sensitive to the choice of organic solvent. The experimental protocol outlined in this guide provides a robust framework for researchers to accurately determine the solubility of this compound, enabling its effective use in drug development and materials science applications.

References

-

Murray, J. W., & Abolfathi, E. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Prysyazhnyi, O. V., et al. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Eastern-European Journal of Enterprise Technologies. [Link]

-

Prysyazhnyi, O. V., et al. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. ResearchGate. [Link]

-